1-Chloro-2-(ethoxydiphenylmethyl)benzene
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Overview
Description
Preparation Methods
The synthesis of 1-Chloro-2-(ethoxydiphenylmethyl)benzene typically involves electrophilic aromatic substitution reactions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-(ethoxydiphenylmethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(ethoxydiphenylmethyl)benzene has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex aromatic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(ethoxydiphenylmethyl)benzene involves its interaction with various molecular targets. In proteomics research, it binds to specific proteins, altering their structure and function. The pathways involved in these interactions are complex and depend on the specific proteins and conditions under study.
Comparison with Similar Compounds
1-Chloro-2-(ethoxydiphenylmethyl)benzene can be compared with other similar compounds such as:
1-Chloro-2-ethynylbenzene: A chlorinated benzene derivative used in organic synthesis.
Chlorphenesin: A muscle relaxant and preservative in cosmetic products.
The uniqueness of this compound lies in its specific structure, which allows it to be used in specialized research applications, particularly in the field of proteomics .
Properties
IUPAC Name |
1-chloro-2-[ethoxy(diphenyl)methyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO/c1-2-23-21(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19-15-9-10-16-20(19)22/h3-16H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLBDAGOVAFTIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.